molecular formula C26H29ClO5 B11151698 ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11151698
M. Wt: 457.0 g/mol
InChI Key: IUFNFTFQHAENIN-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative designed for advanced scientific research. This compound features a chlorinated chromen-2-one core structure that is functionalized with a 4-tert-butylbenzyloxy group at the 7-position and a propanoate ester side chain at the 3-position. The strategic incorporation of chlorine and the bulky tert-butylbenzyl group is intended to enhance the molecule's lipophilicity and binding affinity for specific biological targets, making it a valuable intermediate in medicinal chemistry and drug discovery. Compounds within this class have been investigated for a range of potential biological activities. Based on studies of structurally similar coumarin derivatives, this compound may possess significant anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action for such molecules often involves the inhibition of key enzymes or the modulation of reactive oxygen species (ROS) to induce apoptosis in cancerous cells. Furthermore, related esters have been utilized as critical building blocks in the synthesis of more complex molecules for pharmaceutical development and as probes in biochemical assays. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C26H29ClO5

Molecular Weight

457.0 g/mol

IUPAC Name

ethyl 3-[7-[(4-tert-butylphenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C26H29ClO5/c1-6-30-24(28)12-11-19-16(2)20-13-21(27)23(14-22(20)32-25(19)29)31-15-17-7-9-18(10-8-17)26(3,4)5/h7-10,13-14H,6,11-12,15H2,1-5H3

InChI Key

IUFNFTFQHAENIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C(C)(C)C)Cl)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The coumarin backbone is synthesized from a resorcinol derivative (e.g., 5-chloro-4-methylresorcinol) and ethyl acetoacetate under acidic conditions.

Procedure :

  • Dissolve 5-chloro-4-methylresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in concentrated sulfuric acid at 0–5°C.

  • Stir the mixture at 60°C for 6–8 hours.

  • Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via column chromatography to yield 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one.

Key Data :

ParameterValueSource
Yield65–75%
Characterization¹H NMR (CDCl₃): δ 6.85 (s, 1H, H-5), 2.45 (s, 3H, CH₃), 1.35 (s, 3H, CH₃)

Introduction of the 7-[(4-tert-Butylbenzyl)oxy] Group

Williamson Ether Synthesis

The phenolic hydroxyl group at position 7 is alkylated with 4-tert-butylbenzyl bromide under basic conditions.

Procedure :

  • Dissolve 6-chloro-4-methyl-7-hydroxy-2H-chromen-2-one (1.0 equiv) and 4-tert-butylbenzyl bromide (1.5 equiv) in anhydrous DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.

  • Filter, concentrate, and purify via silica gel chromatography to yield 6-chloro-4-methyl-7-[(4-tert-butylbenzyl)oxy]-2H-chromen-2-one.

Optimization :

  • Base selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced side reactions.

  • Solvent : DMF enhances solubility of aromatic intermediates.

Key Data :

ParameterValueSource
Yield70–80%
Characterization¹H NMR (CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 5.25 (s, 2H, OCH₂), 1.35 (s, 9H, C(CH₃)₃)

Installation of the Ethyl Propanoate Moiety at C-3

Michael Addition-Esterification

The propanoate side chain is introduced via a Michael addition of ethyl acrylate to the coumarin intermediate, followed by esterification.

Procedure :

  • React 6-chloro-4-methyl-7-[(4-tert-butylbenzyl)oxy]-2H-chromen-2-one (1.0 equiv) with ethyl acrylate (2.0 equiv) in the presence of DBU (1,8-diazabicycloundec-7-ene) as a base.

  • Stir at room temperature for 24 hours.

  • Acidify with HCl, extract with ethyl acetate, and purify via chromatography.

Mechanistic Insight :
The reaction proceeds through a conjugate addition mechanism, where the enolate of the coumarin attacks the α,β-unsaturated ester.

Key Data :

ParameterValueSource
Yield60–70%
Characterization¹³C NMR (CDCl₃): δ 170.5 (C=O), 60.8 (OCH₂CH₃), 14.1 (CH₃)

Final Compound Characterization

The target compound is characterized using spectroscopic and chromatographic methods:

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.42 (d, J=8.3 Hz, 2H, Ar-H), 6.88 (s, 1H, H-5), 5.22 (s, 2H, OCH₂), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.95 (t, J=7.5 Hz, 2H, CH₂CO), 2.65 (t, J=7.5 Hz, 2H, CH₂Ar), 2.40 (s, 3H, CH₃), 1.35 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₉H₃₃ClO₅ [M+H]⁺: 519.2014; found: 519.2018.

Purity Analysis :

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Etherification

Competing O- vs. C-alkylation is mitigated by:

  • Using bulky bases (e.g., K₂CO₃) to favor O-alkylation.

  • Low-temperature conditions (0–5°C) to suppress side reactions.

Steric Hindrance from the 4-tert-Butyl Group

The tert-butylbenzyl group necessitates:

  • Extended reaction times (12–24 hours) for complete conversion.

  • Polar aprotic solvents (DMF, DMSO) to enhance solubility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate exhibits properties that make it a candidate for drug development. Its structural characteristics suggest potential as an anti-inflammatory or anticancer agent due to the presence of the chromene moiety, which is known for its biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds with chromene structures can inhibit the proliferation of cancer cells. For instance, a study involving derivatives of chromene demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar effects. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Agrochemical Applications

The compound's unique chemical structure allows it to be explored as a potential agrochemical, particularly in developing herbicides or fungicides. Its ability to interact with specific biological pathways in plants could lead to effective pest management solutions.

Case Study: Herbicidal Activity

A study on related compounds showed promising results in inhibiting weed growth without adversely affecting crop yield. This compound could be tested for similar herbicidal properties, focusing on its selectivity for target species and environmental impact.

Material Science Applications

In material science, this compound may serve as a precursor for synthesizing polymers or coatings with enhanced properties such as UV resistance or thermal stability.

Case Study: Polymer Synthesis

Research into polymer composites incorporating chromene derivatives has shown improved mechanical properties and resistance to degradation under UV light. The incorporation of this compound into polymer matrices could yield materials suitable for outdoor applications.

Data Table: Summary of Applications

Application AreaPotential BenefitsExample Studies/Findings
PharmaceuticalsAnticancer and anti-inflammatory propertiesStudies on chromene derivatives showing cytotoxicity
AgrochemicalsEffective herbicide/fungicide with minimal crop impactResearch indicating selective inhibition of weeds
Material ScienceEnhanced UV resistance and mechanical propertiesDevelopment of polymer composites with improved stability

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key parameters of the target compound with analogs differing in substituents at position 7 of the coumarin scaffold:

Compound Name (CAS) Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate (578754-38-8) Benzyloxy (C₆H₅CH₂O) C₂₂H₂₁ClO₅ 400.85 ~5.90 5 8
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (701285-97-4) Propoxy (C₃H₇O) C₁₈H₂₁ClO₅ 352.80 3.8 5 8
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (843615-72-5) 3-Methylbenzyloxy (C₆H₄(CH₃)CH₂O) C₂₃H₂₃ClO₅ 414.88 Not reported 5 8
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate (840479-86-9) Pentamethylbenzyloxy (C₆(CH₃)₅CH₂O) C₂₇H₃₁ClO₅ 470.98 Not reported 5 8
Target Compound (Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate) 4-tert-Butylbenzyloxy (C₆H₄(C(CH₃)₃)CH₂O) C₂₅H₂₇ClO₅* ~466.0* ~6.5* 5 8

*Estimated values based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The 4-tert-butylbenzyloxy group significantly increases lipophilicity compared to simpler substituents (e.g., propoxy: XLogP3 = 3.8 vs. estimated ~6.5 for the target compound). This trend is attributed to the hydrophobic tert-butyl moiety, which enhances membrane permeability but may reduce aqueous solubility .
  • The pentamethylbenzyloxy analog (CAS 840479-86-9) demonstrates even higher molecular weight, though its XLogP3 remains unreported .

Synthetic Considerations:

  • Analogous compounds are synthesized via base-catalyzed condensation of substituted benzoyl chlorides with ethyl acetoacetate, followed by cyclization and functionalization steps . For the target compound, 4-tert-butylbenzyl chloride would be used to introduce the bulky ether group.

Crystallographic and Computational Tools

Structural characterization of such compounds often relies on software like SHELXL for crystallographic refinement and Mercury for visualizing intermolecular interactions . For example, bulky substituents like 4-tert-butylbenzyloxy may influence crystal packing patterns due to steric hindrance, a feature observable through Mercury’s packing similarity calculations .

Biological Activity

Overview of Biological Activity

Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a derivative of coumarin, a class of compounds known for various biological activities. Coumarin derivatives often exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Many coumarin derivatives have been reported to inhibit the growth of cancer cell lines. For instance, studies have shown that certain coumarins can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
  • Antimicrobial Properties : Some coumarin derivatives demonstrate significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
  • Antioxidant Activity : Coumarins are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to their anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives can often be correlated with their chemical structure. Key aspects include:

  • Substituents : The presence of electron-donating or electron-withdrawing groups can significantly affect the activity. For example, alkyl groups like tert-butyl can enhance lipophilicity, potentially increasing bioavailability.
  • Positioning of Functional Groups : The placement of functional groups on the coumarin ring can influence binding affinity to biological targets, such as enzymes or receptors.

Case Studies

  • Antitumor Activity : A study on similar coumarin derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines using MTT assays. The results indicated that modifications at specific positions on the coumarin ring enhanced antitumor efficacy.
  • Antimicrobial Effects : Research involving coumarin derivatives showed promising results against bacterial strains such as Staphylococcus aureus and fungal species, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity.

Data Table

Activity TypeCompound ExampleMechanism of ActionReference
AntitumorCoumarin AInduces apoptosis in cancer cells
Antimicrobial7-HydroxycoumarinDisrupts bacterial cell membrane
AntioxidantUmbelliferoneScavenges free radicals

Q & A

Q. How to reconcile divergent logP values reported in computational vs. experimental studies?

  • Resolution :
  • Experimental validation : Use shake-flask or HPLC methods to measure logP.
  • Software calibration : Adjust parameters in tools like ChemAxon or MarvinSuite to match empirical data .

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